molecular formula C9H14S B010171 3-Pentylthiophene CAS No. 102871-31-8

3-Pentylthiophene

Cat. No. B010171
M. Wt: 154.27 g/mol
InChI Key: PIQKSZYJGUXAQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of regioregular poly(3-pentylthiophene) (P3PT) has been demonstrated, showcasing its potential for self-assembly into nanowires, high-mobility field-effect transistors, and efficient photovoltaic cells. The synthesis process yields P3PT with weight-average molecular weights of 61,800 and 77,000 with comparable solubility and processability to regioregular poly(3-hexylthiophene) (P3HT), but with a higher melting transition at 259 °C (Wu et al., 2009).

Molecular Structure Analysis

X-ray diffraction of P3PT films has revealed a lamellar structure with specific interlayer spacing and π-stacking distances, indicating a high degree of molecular ordering crucial for electronic applications. This structure facilitates the assembly of crystalline nanowires with significant aspect ratios, enhancing their utility in electronic devices (Wu et al., 2009).

Chemical Reactions and Properties

The electrochemical and optical properties of poly(3-alkylthiophenes) like P3HT have been thoroughly investigated, providing a benchmark for understanding the properties of P3PT. These studies include the decomposition reactions of pentyl radicals and their implications for the stability and reactivity of thiophene derivatives, offering insights into the design of more stable and efficient materials for electronic applications (Manion & Awan, 2013).

Physical Properties Analysis

The physical properties of P3PT, such as its solubility, processability, and thermal behavior, have significant implications for its applications in photovoltaic cells and field-effect transistors. The high melting transition of P3PT compared to similar polymers like P3HT suggests its potential for creating devices with improved thermal stability and efficiency (Wu et al., 2009).

Chemical Properties Analysis

The chemical stability and reactivity of 3-pentylthiophene derivatives are crucial for their application in electronic devices. The study of the decomposition of pentyl radicals provides valuable information on the potential degradation pathways and stability of thiophene-based materials under various conditions, guiding the development of more robust materials for electronic applications (Manion & Awan, 2013).

Scientific Research Applications

  • Electronic and Photovoltaic Devices : Poly(3-hexylthiophene) (P3HT), a derivative of 3-Pentylthiophene, is widely used in electronic devices like field-effect transistors, organic photovoltaics, and sensors. Its functionalization can be tailored for specific applications (Koo, Sletten, & Swager, 2014). Similarly, regioregular poly(3-alkylthiophene)s (rrP3ATs) are utilized in plastic electronic devices due to their excellent electrical properties (Osaka & McCullough, 2008).

  • High-Mobility Transistors and Photovoltaic Cells : Poly(3-pentylthiophene) (P3PT) has been employed in high-mobility field-effect transistors and efficient photovoltaic cells (Wu et al., 2009).

  • Drug Delivery Systems : A novel organic device based on P3HT enables low-voltage-controlled molecular release, which could be applied in controllable drug delivery systems in biological contexts (Liu et al., 2017).

  • Optoelectronics and Conductive Polymers : Thiophene-based compounds, including 3-Pentylthiophene polymers, are integral in the design of biodiagnostics, electronic and optoelectronic devices, and conductive polymers. Their conductivities range from 10^6 to 10^1 S/cm, making them suitable for various electronic and optoelectronic applications (Roux et al., 2007).

  • Polymer Stability : However, it's important to note that P3HT exhibits poor photochemical and thermal stability, which affects the lifetime of solar cells (Manceau et al., 2009).

  • Conductivity Enhancement Techniques : Studies have shown that treatments like ozonization and γ-radiation can significantly enhance the conductivity of poly(3-pentylthiophene) (Nowaczyk, Czerwinski, & Olewnik, 2006); (Čík et al., 1992).

  • Photovoltaic Research : Blends of P3HT and PCBM are among the most studied active materials in polymer-based photovoltaic cells, achieving power conversion efficiencies of up to approximately 5% (Dang, Hirsch, & Wantz, 2011).

properties

IUPAC Name

3-pentylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S/c1-2-3-4-5-9-6-7-10-8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQKSZYJGUXAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110851-62-2
Record name Poly(3-pentylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110851-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80571783
Record name 3-Pentylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentylthiophene

CAS RN

102871-31-8
Record name 3-Pentylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102871318
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Record name 3-Pentylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentylthiophene
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Record name 3-PENTYLTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
189
Citations
PT Wu, H Xin, FS Kim, G Ren, SA Jenekhe - Macromolecules, 2009 - ACS Publications
… of P3ATs including poly(3-pentylthiophene) (P3PT) are … properties of regioregular poly(3-pentylthiophene) (P3PT), the first … of 2,5-dibromo-3-pentylthiophene, two P3PT samples with …
Number of citations: 203 pubs.acs.org
W Czerwiński, L Kreja, M Chrzaszcz… - Journal of materials …, 1994 - Springer
… Poly(3-pentylthiophene) (P3PT) was prepared chemically from 3-pentyl-thiophene and iron (III) chloride by adapting reported procedures [10, 11I. The 3pentylthiophene was obtained …
Number of citations: 19 link.springer.com
X Yang, M Gao, Z Bi, Y Liu, K Xian… - Macromolecular …, 2022 - Wiley Online Library
… Herein, the authors conduct a thorough investigation of photovoltaic and mechanical characteristics of a simple yet less‐explored polythiophene, namely poly(3‐pentylthiophene) (P3PT)…
Number of citations: 2 onlinelibrary.wiley.com
J Nowaczyk, P Olszowy, P Cysewski… - … degradation and stability, 2008 - Elsevier
… [3-pentylthiophene] films cast from solution. … [3-pentylthiophene] (abbr. P[3PT]) as-synthesized polymer. The material was obtained via the oxidative polymerization of 3-pentylthiophene …
Number of citations: 10 www.sciencedirect.com
Y Sun, C Cui, H Wang, Y Li - Advanced Energy Materials, 2012 - Wiley Online Library
The photovoltaic properties of poly (3-pentylthiophene)(P3PT) are studied. P3PT-based polymer solar cells with IC 60 BA and IC 70 BA as acceptors demonstrate high power …
Number of citations: 34 onlinelibrary.wiley.com
J Nowaczyk, F Blockhuys, W Czerwiński - Materials Chemistry and Physics, 2012 - Elsevier
Impedance and current–voltage spectral measurements have been carried out on the Au/poly(3-pentylthiophene)/Au sandwich system in which the polymer was in the form of a pressed …
Number of citations: 3 www.sciencedirect.com
W Czerwiński, L Kreja - Journal of materials science letters, 1992 - Springer
… (3pentylthiophene) using FeC13 as catalyst and the properties of the obtained product are discussed. The 3-pentylthiophene … to be poly(3pentylthiophene) by elemental analysis and …
Number of citations: 7 link.springer.com
G Čík, J Lesný, F Šeršeň, J Bartuš… - Journal of radioanalytical …, 1992 - Springer
… The monomer 3-pentylthiophene was prepared according to work 11 by the alkylation of 3-… The dissolved poly(3-pentylthiophene) was prepared according to the method described in …
Number of citations: 6 link.springer.com
T Andryszewski, W Czerwinski… - … Chemistry and Physics, 2016 - Wiley Online Library
Synthesis and characterization of π‐conjugated homo‐ and co‐oligomers based on thiophene substituted in position 3 by pentyl (3PT) and naphthylvinyl (NVT) side groups are …
Number of citations: 1 onlinelibrary.wiley.com
J Lesný, G Čík, F Šeršeň - Journal of radioanalytical and nuclear …, 1992 - akjournals.com
The influence of radioactive krypton 85 Kr on the surface properties of poly(3-pentylthiophene) has been studied. Irradiation by gaseous 85 Kr leads to structural polymeric chain …
Number of citations: 1 akjournals.com

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